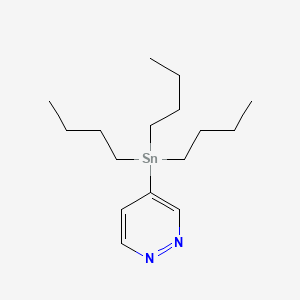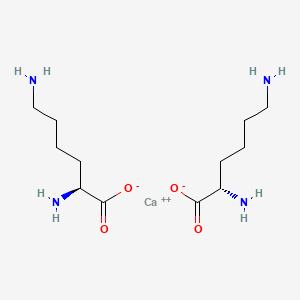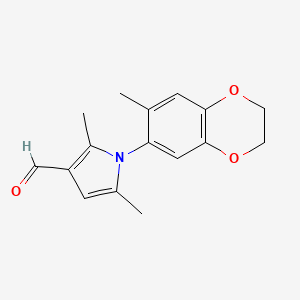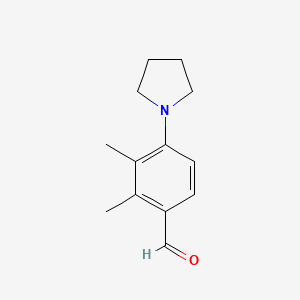![molecular formula C14H20N2O2 B1310327 2-[2-(4-Methyl-piperazin-1-yl)-ethoxy]-benzaldehyde CAS No. 82625-37-4](/img/structure/B1310327.png)
2-[2-(4-Methyl-piperazin-1-yl)-ethoxy]-benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 2-[2-(4-Methyl-piperazin-1-yl)-ethoxy]-benzaldehyde involves the preparation of substituted piperazinyl benzimidazoles and benzamides, which have been tested for various biological activities. For instance, a series of 2-(4-substituted-1-(homo)piperazinyl)benzimidazoles was prepared to evaluate their H1-antihistaminic activity, with the oxygen atom in the 2-(substituted-oxy)ethyl group playing a crucial role for potent activity . Similarly, structural modifications on the amide bond and alkyl chain of a high-affinity dopamine D(4) receptor ligand were performed to study the structure-affinity relationship . These synthetic approaches are indicative of the methods that might be used to synthesize the compound , although the specific synthesis of 2-[2-(4-Methyl-piperazin-1-yl)-ethoxy]-benzaldehyde is not directly described in the provided papers.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using various spectroscopic techniques and X-ray crystallography. For example, the structure of a compound with a similar piperazine moiety was determined by X-ray analysis, revealing an orthorhombic crystal system . Another study reported the crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, where the piperazine ring adopts a chair conformation, and the dihedral angles between the piperazine and benzene rings were measured . These studies provide insights into the conformational preferences and structural characteristics that could be expected for 2-[2-(4-Methyl-piperazin-1-yl)-ethoxy]-benzaldehyde.
Chemical Reactions Analysis
The chemical reactivity of compounds containing piperazine rings can be inferred from the derivatization reactions described in the literature. A new sulfonate reagent with a substituted piperazine was synthesized for analytical derivatization in liquid chromatography, demonstrating the potential for piperazine-containing compounds to undergo derivatization reactions . This suggests that 2-[2-(4-Methyl-piperazin-1-yl)-ethoxy]-benzaldehyde may also be amenable to similar chemical modifications.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to 2-[2-(4-Methyl-piperazin-1-yl)-ethoxy]-benzaldehyde can be deduced from their spectroscopic data and biological activity profiles. For instance, the antibacterial activity of 1-[2-(Aryl Amino-2-Oxo Ethyl) Amino]-4-(N-Methyl Piperazino)-Benzene Derivatives against S. aureus and E. coli was evaluated, indicating the potential for biological activity in similar compounds . Spectroscopic studies, including MS, IR, 1H NMR, 13C NMR, 31P NMR, and UV-visible techniques, have been used to characterize the structure and properties of related compounds . These methods would likely be applicable to the analysis of 2-[2-(4-Methyl-piperazin-1-yl)-ethoxy]-benzaldehyde to determine its physical and chemical properties.
Wissenschaftliche Forschungsanwendungen
DNA Interaction and Cellular Applications
One significant application involves the use of Hoechst 33258 and its analogues, which are known for their strong binding to the minor groove of double-stranded B-DNA, particularly AT-rich sequences. This property has been extensively utilized in cell biology for DNA staining, facilitating the analysis of chromosomal structures and DNA content in cells through techniques such as flow cytometry. These compounds also find utility in the development of radioprotectors and topoisomerase inhibitors, offering a foundation for rational drug design by understanding the molecular basis of DNA sequence recognition and binding (Issar & Kakkar, 2013).
Antimycobacterial Activity
Piperazine and its analogues have been identified as key scaffolds in the development of compounds with potent antimycobacterial activity. Recent reviews have highlighted the design, rationale, and structure-activity relationships (SAR) of piperazine-based anti-TB molecules, demonstrating their effectiveness against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This emphasizes the role of piperazine as a versatile building block in medicinal chemistry for addressing global health challenges like tuberculosis (Girase et al., 2020).
Therapeutic Uses and Drug Development
Piperazine derivatives have been extensively studied for their therapeutic applications across a broad spectrum of pharmacological activities, including antipsychotic, antidepressant, anticancer, antiviral, and anti-inflammatory effects. Modifications to the piperazine nucleus have been shown to significantly impact the medicinal potential of the resultant molecules, guiding the rational design of new drugs for various diseases. This highlights the flexibility of piperazine as a pharmacophore in drug discovery (Rathi et al., 2016).
Bioactivation and Metabolite Analysis
Research into the metabolism of compounds like saracatinib, which contains an N-methyl piperazine group, reveals the formation of reactive intermediates through bioactivation processes. Identifying and characterizing these intermediates using techniques like LC-MS/MS can provide insights into potential side effects and guide the optimization of drug molecules for safer clinical applications (Attwa et al., 2018).
Tuberculosis Treatment Development
The development of macozinone, a piperazine-benzothiazinone derivative for tuberculosis treatment, underscores the ongoing efforts to find more effective TB drug regimens. By targeting specific enzymes involved in the pathogen's cell wall synthesis, such compounds offer hope for improved treatments against this pervasive disease (Makarov & Mikušová, 2020).
Eigenschaften
IUPAC Name |
2-[2-(4-methylpiperazin-1-yl)ethoxy]benzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-15-6-8-16(9-7-15)10-11-18-14-5-3-2-4-13(14)12-17/h2-5,12H,6-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPKVLSKAKVNXOV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCOC2=CC=CC=C2C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70424714 |
Source


|
| Record name | 2-[2-(4-Methylpiperazin-1-yl)ethoxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70424714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(4-Methylpiperazin-1-yl)ethoxy]benzaldehyde | |
CAS RN |
82625-37-4 |
Source


|
| Record name | 2-[2-(4-Methylpiperazin-1-yl)ethoxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70424714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Trisodium 4-[(O-arsonophenyl)azo]-3-oxidonaphthalene-2,7-disulphonate](/img/structure/B1310252.png)


![Cyclohexanecarboxylic acid, 4-heptyl-, 4'-cyano[1,1'-biphenyl]-4-yl ester, trans-](/img/structure/B1310258.png)

![6-Propoxy-benzo[1,3]dioxole-5-carbaldehyde](/img/structure/B1310262.png)






